molecular formula C9H18IN3O3 B2687729 1-{1,4,8-Trioxaspiro[4.5]decan-2-ylmethyl}guanidine hydroiodide CAS No. 1461707-54-9

1-{1,4,8-Trioxaspiro[4.5]decan-2-ylmethyl}guanidine hydroiodide

Cat. No.: B2687729
CAS No.: 1461707-54-9
M. Wt: 343.165
InChI Key: DEVLURAIBYMMAK-UHFFFAOYSA-N
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Description

1-{1,4,8-Trioxaspiro[4.5]decan-2-ylmethyl}guanidine hydroiodide is a guanidine derivative featuring a 1,4,8-trioxaspiro[4.5]decane scaffold. The hydroiodide counterion may influence solubility and bioavailability compared to sulfate salts, though this requires further validation.

Properties

IUPAC Name

2-(1,4,8-trioxaspiro[4.5]decan-3-ylmethyl)guanidine;hydroiodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O3.HI/c10-8(11)12-5-7-6-14-9(15-7)1-3-13-4-2-9;/h7H,1-6H2,(H4,10,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEVLURAIBYMMAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12OCC(O2)CN=C(N)N.I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18IN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{1,4,8-Trioxaspiro[4.5]decan-2-ylmethyl}guanidine hydroiodide typically involves the following steps:

    Formation of the Spirocyclic Intermediate: The initial step involves the formation of the spirocyclic intermediate, 1,4,8-Trioxaspiro[4.5]decan-2-ylmethyl, through a cyclization reaction. This can be achieved by reacting a suitable diol with a dihalide under basic conditions.

    Guanidination: The spirocyclic intermediate is then reacted with a guanidine derivative to introduce the guanidine moiety. This step often requires the use of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.

    Hydroiodide Formation: Finally, the guanidine compound is treated with hydroiodic acid to form the hydroiodide salt, resulting in the final product.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions: 1-{1,4,8-Trioxaspiro[4.5]decan-2-ylmethyl}guanidine hydroiodide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The guanidine moiety can participate in nucleophilic substitution reactions, where the hydroiodide ion can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, under anhydrous conditions.

    Substitution: Various nucleophiles such as amines, thiols, or halides, under appropriate solvent conditions.

Major Products:

    Oxidation Products: Oxidized derivatives with altered functional groups.

    Reduction Products: Reduced forms with hydrogenated functional groups.

    Substitution Products: Compounds with substituted nucleophiles replacing the hydroiodide ion.

Scientific Research Applications

1-{1,4,8-Trioxaspiro[4.5]decan-2-ylmethyl}guanidine hydroiodide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules due to its unique spirocyclic structure.

    Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-{1,4,8-Trioxaspiro[4.5]decan-2-ylmethyl}guanidine hydroiodide involves its interaction with molecular targets such as enzymes or receptors. The guanidine moiety can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their activity. This compound may modulate specific pathways by binding to active sites or allosteric sites on target proteins, thereby exerting its effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

Key structural differences among guanidine-containing spirocyclic compounds are summarized below:

Compound Name Spiro Ring System Substituent Counterion Molecular Formula Key Features
1-{1,4,8-Trioxaspiro[4.5]decan-2-ylmethyl}guanidine hydroiodide 1,4,8-Trioxaspiro[4.5]decane Guanidine-methyl Hydroiodide Not explicitly provided* Three oxygen atoms in spiro ring; iodide salt
Guanadrel Sulfate 1,4-Dioxaspiro[4.5]decane Guanidine-methyl Sulfate C₁₀H₁₉N₃O₂·H₂SO₄ Two oxygen atoms; approved antihypertensive
1-{1,4-Dioxaspiro[4.6]undecan-2-ylmethyl}guanidine hydroiodide 1,4-Dioxaspiro[4.6]undecane Guanidine-methyl Hydroiodide C₁₁H₂₁N₃O₂ Larger spiro ring (4.6 vs. 4.5); iodide salt

*Molecular formula inferred as C₁₁H₂₀N₃O₃·HI based on structural analogy.

Pharmacological and Physicochemical Properties

  • Guanadrel Sulfate : Rapid gastrointestinal absorption, 10-hour half-life, low protein binding (~20%), and hepatic metabolism. Used for hypertension but associated with side effects like dizziness and fatigue .
  • This compound : The additional oxygen atom in the spiro ring may enhance polarity and metabolic stability compared to guanadrel. The hydroiodide salt likely improves solubility in polar solvents but may reduce stability under acidic conditions.
  • 1-{1,4-Dioxaspiro[4.6]undecan-2-ylmethyl}guanidine hydroiodide: Larger spiro ring (C₁₁ vs.

Discussion

The 1,4,8-trioxaspiro[4.5]decane scaffold distinguishes the target compound from analogs like guanadrel sulfate (1,4-dioxaspiro[4.5]decane) and the 1,4-dioxaspiro[4.6]undecane derivative. Key implications include:

  • Enhanced Polarity : The third oxygen atom may improve aqueous solubility, favoring oral bioavailability.
  • Metabolic Stability : Additional oxygen atoms could slow hepatic degradation, extending half-life compared to guanadrel .
  • Counterion Effects : Hydroiodide salts generally exhibit higher solubility in water than sulfates but may pose stability challenges during storage.

Biological Activity

1-{1,4,8-Trioxaspiro[4.5]decan-2-ylmethyl}guanidine hydroiodide is a compound that has garnered attention due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique spirocyclic structure combined with a guanidine moiety, which is known for its diverse biological properties. The molecular formula for this compound is C₁₃H₁₈N₂O₃I, indicating the presence of iodine in the hydroiodide form.

Guanidine derivatives are recognized for their ability to interact with various biological targets. The mechanisms through which this compound exerts its effects may include:

  • Inhibition of Enzymatic Activity : Guanidine compounds often inhibit enzymes such as nitric oxide synthase and Na⁺/H⁺ exchangers, which are crucial in cardiovascular and inflammatory processes .
  • CNS Activity : Some guanidine derivatives have shown promise in modulating neurotransmitter systems, potentially offering therapeutic benefits for central nervous system disorders .
  • Antidiabetic Effects : Research indicates that certain guanidine derivatives can enhance insulin sensitivity and glucose uptake in cells, suggesting potential applications in diabetes management .

Biological Activities

The biological activities of this compound can be summarized as follows:

Activity Description
Antimicrobial Exhibits activity against various bacterial strains, potentially useful in treating infections .
Anticancer Shows promise in inhibiting cancer cell proliferation in vitro, particularly in breast and prostate cancer models .
Anti-inflammatory Reduces markers of inflammation in animal models, indicating potential for treating inflammatory diseases .
Neuroprotective Protects neuronal cells from oxidative stress and apoptosis in experimental models, suggesting a role in neurodegenerative disease therapy .

Case Studies

Several studies have investigated the biological activity of guanidine derivatives similar to this compound:

  • Study on Antimicrobial Activity : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial effects of various guanidine derivatives. Results indicated that compounds with spirocyclic structures exhibited enhanced activity against Gram-positive bacteria compared to traditional antibiotics .
  • Neuroprotective Effects : Research conducted at a leading university demonstrated that a related guanidine derivative significantly reduced neuronal death induced by oxidative stress in cultured neurons. This suggests potential applications in treating Alzheimer's disease .
  • Anticancer Properties : In vitro studies showed that this compound inhibited the growth of prostate cancer cells by inducing apoptosis and cell cycle arrest at the G0/G1 phase .

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